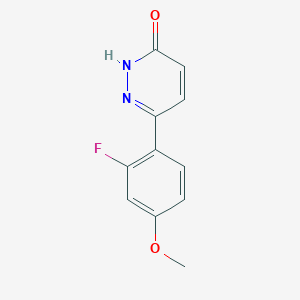

6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

描述

属性

IUPAC Name |

3-(2-fluoro-4-methoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-16-7-2-3-8(9(12)6-7)10-4-5-11(15)14-13-10/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMYEULBVQXUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NNC(=O)C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The common synthetic approach involves:

- Starting from a substituted 4-oxobutanoic acid or related keto acid bearing the 2-fluoro-4-methoxyphenyl moiety.

- Reaction of this precursor with hydrazine hydrate to induce cyclization and formation of the pyridazinone ring.

- Purification by crystallization from ethanol or other solvents.

This method is consistent with the preparation of related pyridazinone derivatives, such as 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, which shares a similar synthetic route.

Detailed Synthetic Procedure

This approach highlights the importance of hydrazine hydrate as a nucleophile to facilitate ring closure and functional group transformation.

Alternative Synthetic Routes and Modifications

Phosphorus Oxychloride Mediated Chlorination: In some synthetic sequences, the pyridazinone intermediate is treated with phosphorus oxychloride to form 3-chloro-6-substituted phenyl pyridazines, which can then be further reacted with hydrazine hydrate to yield hydrazine derivatives. These intermediates serve as versatile precursors for further functionalization.

Reactions with Acetophenones: The initial condensation of pyridazinone precursors with substituted acetophenones followed by hydrazine hydrate treatment has also been reported. This method allows the introduction of various substituents on the phenyl ring, including the 2-fluoro-4-methoxyphenyl group.

Functional Group Transformations: The hydrazinylpyridazine derivatives obtained can be further modified by reaction with sulfonyl chlorides, benzoyl chlorides, isocyanates, and isothiocyanates to yield sulfonyl, benzoyl, urea, or thiourea derivatives, expanding the chemical diversity for biological evaluation.

Reaction Conditions and Optimization

Solvent: Ethanol is the preferred solvent for hydrazine-mediated cyclization due to its polarity and ability to dissolve both reactants and products efficiently.

Temperature: Reflux conditions (~78 °C for ethanol) for 3-4 hours are optimal for complete cyclization.

Purification: Crystallization from ethanol or ethanol-water mixtures yields pure compounds with well-defined melting points.

Yields: Moderate to good yields (58-76%) are typical, depending on the purity of starting materials and reaction time.

Research Findings and Characterization Data

| Compound | Molecular Formula | Calculated Mass (g/mol) | Found Mass (g/mol) | Melting Point (°C) | Yield (%) | Key Spectroscopic Features |

|---|---|---|---|---|---|---|

| This compound | C11H10FN2O2 | 223.2270 | 223.2854 | 180-182 | 58 | NMR consistent with literature; characteristic pyridazinone peaks |

| 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-pyridazinone-2-yl-acetohydrazide | C13H13FN4O3 | 293.1050 | 293.1060 | 206 | 76 | NMR shows hydrazide NH protons; IR shows carbonyl stretching |

The NMR spectra typically show:

- Methoxy group singlets at ~3.8 ppm.

- Pyridazinone ring protons in the aromatic region.

- Exchangeable NH protons in hydrazide derivatives.

IR spectra confirm the presence of carbonyl groups (1650–1680 cm⁻¹) and NH stretching vibrations (3100–3500 cm⁻¹).

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-(2-fluoro-4-methoxyphenyl)-4-oxobutanoic acid | Hydrazine hydrate (55%) | Reflux in ethanol, 4 h | This compound | 58 | Classic hydrazine cyclization |

| 2 | Ethyl 6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate | Hydrazine hydrate (99%) | Stir at room temp, 3 h | 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-pyridazinone-2-yl-acetohydrazide | 76 | Hydrazide formation |

| 3 | 6-substituted phenyl-3(2H)-pyridazinones | Phosphorus oxychloride, then hydrazine hydrate | Reflux and subsequent reaction | 3-chloro-6-substituted phenyl pyridazines and hydrazinyl derivatives | Variable | Intermediate for further derivatization |

化学反应分析

6-(2-Fluoro-4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

Research indicates that 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one exhibits significant biological activities, particularly as an agonist for formyl peptide receptors. These receptors are crucial in mediating immune responses and chemotaxis in neutrophils.

Table 1: Biological Activities of this compound

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the molecular structure can significantly influence its biological activity.

Key Modifications:

- Fluorination: Enhances lipophilicity, improving cellular uptake.

- Methoxy Substitution: Variations can affect binding affinity to target proteins.

Therapeutic Potential

The compound's ability to modulate immune responses positions it as a candidate for therapeutic applications in inflammatory diseases and autoimmune disorders.

Case Study: In Vivo Efficacy

In studies involving adjuvant-induced arthritis models, administration of this compound resulted in significant reductions in joint swelling and histological signs of inflammation, suggesting its potential as a treatment for rheumatoid arthritis.

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Further investigations are needed to assess its metabolic stability and elimination pathways.

Comparative Analysis with Related Compounds

The following table compares this compound with other pyridazinone derivatives regarding their biological activities.

Table 2: Comparison of Pyridazinone Derivatives

作用机制

The mechanism of action of 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

(a) 6-(4-Fluoro-2-Methoxyphenyl)Pyridazin-3(2H)-One

- Molecular Formula : C₁₁H₉FN₂O₂ (MW: 220.20) .

- Key Difference : Fluorine and methoxy groups are swapped (fluoro at 4-position, methoxy at 2-position).

- Impact: Positional isomerism alters electronic distribution.

(b) 6-(3-Methoxyphenyl)Pyridazin-3(2H)-One

Halogenated Derivatives

(a) 5-Chloro-6-Phenylpyridazin-3(2H)-One

- Key Difference : Chlorine replaces fluorine; phenyl substituent lacks methoxy .

- Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability and alter interactions with hydrophobic enzyme pockets .

(b) 6-Chloro-4-Methylpyridazin-3(2H)-One

Pharmacologically Active Analogs

(a) 4-[(4-Methoxyphenyl)Amino]-6-Methylpyridazin-3(2H)-One (Compound 15)

- Key Feature: Amino substitution at position 4 and methyl at position 6 .

- Impact: The amino group introduces hydrogen-bonding capacity, enhancing kinase (e.g., DYRK1A) inhibition compared to non-amino-substituted pyridazinones .

(b) 6-Phenyl-4-Substituted Benzylidene Tetrahydro-Pyridazin-3(2H)-Ones

Physicochemical and Pharmacokinetic Properties

Solubility and logP

- 6-(2-Fluoro-4-Methoxyphenyl)Pyridazin-3(2H)-One : The methoxy group improves water solubility, while fluorine increases logP (lipophilicity), balancing membrane permeability and solubility .

- 6-Phenylpyridazin-3(2H)-One : Lacking polar substituents, it has lower solubility in polar solvents (e.g., water solubility: 0.12 mg/mL at 25°C) .

生物活性

6-(2-Fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a synthetic compound that belongs to the pyridazinone family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory , anticancer , and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of 221.21 g/mol. The structure features a pyridazinone core with a 2-fluoro-4-methoxyphenyl substituent, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities or inhibit specific receptors involved in disease pathways. Preliminary studies suggest that it could affect inflammatory responses and cancer cell proliferation by targeting relevant signaling pathways.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. For instance, it has been demonstrated to inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators.

2. Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies have reported that it can induce apoptosis in several cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways and modulation of cell cycle progression, particularly arresting cells in the G1 phase .

Table 1: Summary of Anticancer Activity

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HCT116 | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Caspase activation |

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli. It has shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections.

Case Studies and Research Findings

A study conducted by Carradori et al. evaluated the anti-proliferative effects of various pyridazinone derivatives, including this compound, against HCT116 cell lines. The results indicated an LC50 greater than 100 mg/mL for toxicity tests, while demonstrating significant anti-proliferative effects at lower concentrations .

Another research highlighted the compound's ability to inhibit specific kinases involved in cancer progression, reinforcing its candidacy as a lead compound for drug development targeting multiple pathways in cancer therapy .

常见问题

Q. What are the primary synthetic routes for 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one, and how can green chemistry principles be applied?

The compound can be synthesized via nucleophilic substitution or coupling reactions. Green methods, such as ultrasound-assisted synthesis , reduce reaction times and improve yields by enhancing mass transfer. For example, similar pyridazinone derivatives were synthesized using ultrasound to achieve 80–90% yields under mild conditions . Solvent selection (e.g., ethanol/water mixtures) and catalyst optimization (e.g., triethylamine) are critical for eco-friendly protocols .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- X-ray crystallography (using SHELX software ) resolves the 3D structure, including bond angles and substituent positions.

- Hirshfeld surface analysis identifies intermolecular interactions (e.g., hydrogen bonding, π-π stacking) critical for stability .

- NMR (¹H/¹³C) and FT-IR confirm functional groups, with the fluorine atom’s electron-withdrawing effect shifting resonance signals .

Q. How is the compound screened for preliminary biological activity in academic research?

- In vivo anticonvulsant assays : Administer derivatives (e.g., 25–50 mg/kg) in rodent models to compare latency against isoniazid-induced seizures. Reference drugs like phenytoin (25 mg/kg) validate results .

- Anti-tubercular testing : Use Mycobacterium tuberculosis cultures to measure minimum inhibitory concentrations (MICs), with chloro/methyl substituents enhancing activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated pyridazinones under cross-coupling conditions?

Catalyst choice is pivotal. For example, Negishi coupling of brominated pyridazinones with arylzinc reagents requires tri(2-furyl)phosphine instead of triphenylphosphine to avoid side reactions and achieve >85% yields . Microwave-assisted reactions or flow chemistry may further enhance efficiency.

Q. What computational strategies predict the pharmacokinetic and pharmacodynamic properties of this compound?

- In silico ADMET profiling : Tools like SwissADME calculate bioavailability, blood-brain barrier permeability, and CYP450 interactions. Substituents like methoxy groups improve solubility but may reduce metabolic stability .

- Molecular docking : Simulate binding to targets (e.g., p38 MAP kinase) using AutoDock Vina. Fluorine’s electronegativity enhances hydrogen bonding with active-site residues .

Q. What challenges arise in resolving crystal structures of fluorinated pyridazinones, and how are they addressed?

Fluorine’s small size and high electronegativity complicate electron density mapping. High-resolution X-ray data (≤1.0 Å) and TWINABS scaling (in SHELX) mitigate twinning issues. For example, diclomezine’s structure was resolved using synchrotron radiation, revealing chloro-fluoro interactions critical for packing .

Q. How should researchers address contradictions in biological activity data across studies?

- Dose-response reevaluation : Test compound purity (HPLC ≥95%) and solubility (DMSO/water ratios) to ensure consistent bioavailability .

- Structural analogs : Compare derivatives (e.g., 6-(3,5-dichlorophenyl) vs. 6-(4-methoxyphenyl)) to isolate substituent effects. Methyl groups in position 4 of the phenyl ring doubled anticonvulsant activity in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。